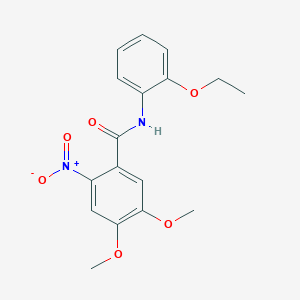
2-bromo-N-cyclooctylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-cyclooctylbenzamide is a compound that lies within the scope of organic chemistry, involving brominated benzamides. Research in this area explores various chemical properties, synthesis methods, molecular structures, and potential applications in material science and catalysis. The synthesis and study of such compounds are pivotal in understanding their chemical behavior and potential utility in various fields.
Synthesis Analysis
The synthesis of 2-bromobenzamides, which are structurally related to this compound, can involve catalytic processes and domino reactions. For instance, a method for assembling substituted 3-methyleneisoindolin-1-ones involves a CuI/l-proline-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes (Li et al., 2009). This process highlights the versatility and reactivity of 2-bromobenzamides in synthesizing complex nitrogen-containing heterocycles.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied through crystallography and spectroscopy. For related compounds like N-cyclohexyl-2-nitrobenzamide, X-ray diffraction analysis provides detailed insights into the crystal structure, showcasing the compound's crystallization in the monoclinic space group and revealing the stabilizing hydrogen bonds within the crystal packing (A. Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 2-bromobenzamides includes participating in coupling reactions and cyclizations. A notable reaction is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, leading to the synthesis of 3-(imino)isoindolin-1-ones, demonstrating the functional versatility and reactivity of these compounds (Hasil Aman et al., 2021).
Physical Properties Analysis
While specific studies on the physical properties of this compound were not identified, related research on benzamide derivatives often focuses on crystalline properties, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different environments and potential applications in material science.
Chemical Properties Analysis
Chemical properties of bromobenzamides include their reactivity towards nucleophilic substitution, cyclization, and coupling reactions. The presence of a bromo group adjacent to the amide functionality in these compounds facilitates diverse chemical transformations, making them valuable synthons in organic synthesis. For example, the concise approach to benzisothiazol-3(2H)-one via a copper-catalyzed tandem reaction showcases the chemical versatility of o-bromobenzamide derivatives (Fei Wang et al., 2012).
properties
IUPAC Name |
2-bromo-N-cyclooctylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTSBATWDNDUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)

![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)

![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)


![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)